molecular formula C18H26FN3O4S B2937687 N1-ethyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-33-0

N1-ethyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2937687
CAS RN: 898426-33-0
M. Wt: 399.48
InChI Key: CNMSUIQGINIKQZ-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H26FN3O4S and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their potential as α1-adrenergic receptor antagonists. These compounds display high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. Their intrinsic activity towards α1A- and α1B-adrenoceptor subtypes has been characterized, showing a functional preference to the α1A-subtype. This indicates their potential utility in uro-selective profiles, which could benefit the development of treatments for conditions requiring selective α1-adrenergic receptor antagonism (Rak et al., 2016).

Anticancer Properties of Piperidine Derivatives

New propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus have been synthesized and evaluated as promising anticancer agents. These compounds, through a sequential synthesis involving ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, have shown significant anticancer potential in vitro. Compounds with low IC50 values displayed strong anticancer activity relative to doxorubicin, highlighting the potential of these derivatives in cancer treatment research (Rehman et al., 2018).

Novel Insecticidal Activity

Flubendiamide, a compound with a novel chemical structure including a sulfonylalkyl group, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. Its unique structure and novel mode of action distinguish it from commercial insecticides, offering a new tool for integrated pest management and resistance management programs (Tohnishi et al., 2005).

Antibacterial and Antifungal Activities

N-Substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds exhibit moderate to significant activity against various Gram-negative and Gram-positive bacteria, underscoring their potential as leads for the development of new antibacterial agents (Khalid et al., 2016).

Orexin Receptor Antagonism in Compulsive Behavior

The role of orexin-1 receptor mechanisms in compulsive food consumption has been explored using GSK1059865, a selective OX1R antagonist. This research suggests that OX1R mechanisms play a significant role in binge eating, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

N-ethyl-N'-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O4S/c1-3-20-17(23)18(24)21-10-9-14-6-4-5-11-22(14)27(25,26)15-7-8-16(19)13(2)12-15/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSUIQGINIKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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